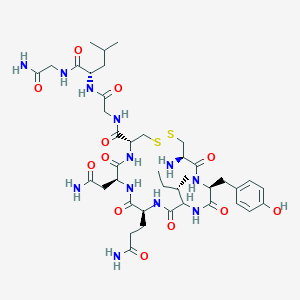
7-Gly-oxytocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthetic camphor is a white crystalline compound with a strong aromatic odor. It is chemically similar to natural camphor, which is derived from the wood of the camphor laurel tree (Cinnamomum camphora). Synthetic camphor is widely used in various industrial applications due to its versatility and effectiveness .
準備方法
Synthetic camphor is primarily produced from alpha-pinene, a compound found in the oils of coniferous trees. The production process involves several steps:
Distillation of Turpentine: Turpentine is distilled to yield alpha-pinene.
Conversion to Bornyl Chloride: Alpha-pinene is treated with dry hydrochloric acid gas to produce bornyl chloride.
Oxidation: Bornyl chloride is then oxidized to form camphor.
Industrial production methods often involve the use of renewable starting materials and enzyme catalysis to achieve high enantioselectivity and efficiency .
化学反応の分析
合成カンファーは、以下を含む様々な化学反応を起こします。
酸化: カンファーは、硝酸などの強力な酸化剤を使用してカンフル酸に酸化することができます.
これらの反応で使用される一般的な試薬には、塩酸、次亜塩素酸ナトリウム、様々な酸化剤と還元剤が含まれます。 主な生成物には、カンフル酸、ボルネオール、イソボルネオールが含まれます .
4. 科学研究における用途
合成カンファーは、科学研究において幅広い用途を持っています。
科学的研究の応用
Neuropsychiatric Applications
Oxytocin and Social Behavior
Research indicates that oxytocin plays a crucial role in social bonding and emotional regulation. 7-Gly-oxytocin has been shown to enhance prosocial behaviors and reduce anxiety in individuals with neurodevelopmental disorders such as autism spectrum disorder (ASD) and schizophrenia. A study highlighted that intranasal administration of oxytocin could improve social cognitive functions and brain activity related to social perception in children with ASD .
Therapeutic Potential in Mental Disorders
The therapeutic potential of this compound extends to various mental health conditions. For instance, it has been suggested that this compound may alleviate symptoms of anxiety and depression by modulating neural circuits involved in emotional processing . Clinical trials have reported positive outcomes in patients with schizophrenia, where oxytocin administration resulted in improved social cognition and reduced clinical symptoms .
Metabolic Applications
Obesity Treatment
this compound has emerged as a promising candidate for obesity treatment due to its role in appetite regulation. Studies demonstrate that this analog can significantly reduce food intake and body weight in diet-induced obese animal models. For example, a recent study compared the effects of this compound with native oxytocin, revealing that the analog had a longer-lasting effect on weight reduction and appetite suppression .
Mechanisms of Action
The mechanism by which this compound influences metabolism involves its action on specific neuronal pathways that regulate hunger and satiety. By enhancing OTR signaling in the hypothalamus, this compound can effectively suppress appetite and promote energy expenditure, making it a potential therapeutic agent for obesity management .
Inflammatory Conditions
Anti-inflammatory Effects
Recent research has uncovered the anti-inflammatory properties of oxytocin, suggesting that this compound may also contribute to reducing inflammation across various tissues. A study indicated that this compound could lower levels of pro-inflammatory cytokines and improve outcomes in chronic inflammatory conditions like arthritis and inflammatory bowel disease (IBD) .
Clinical Implications
The implications of these findings are significant for developing treatments targeting chronic inflammation. By mitigating inflammatory responses, this compound could enhance the efficacy of existing therapies for conditions characterized by persistent inflammation .
Cardiovascular Applications
Cardioprotection
Animal studies have demonstrated that this compound may exert cardioprotective effects during ischemic events. It has been shown to reduce infarct size and improve heart function post-reperfusion in models of ischemic heart disease. This suggests a potential role for this compound in treating cardiovascular diseases by promoting tissue repair and improving blood flow recovery .
Summary Table: Applications of this compound
作用機序
合成カンファーは、感覚神経と相互作用することで効果を発揮します。 熱感受性TRPバニロイドサブタイプ1(TRPV1)とTRPV3受容体を活性化し、温感をもたらし、感覚神経を脱感作させます . この機序は、局所適用時の鎮痛作用と刺激作用の原因となっています。
6. 類似の化合物との比較
合成カンファーは、ボルネオールやイソボルネオールなどの他の二環式モノテルペンと比較されることがよくあります。 これらの化合物はすべて類似の化学構造を共有していますが、合成カンファーは、その幅広い産業用途と様々な化学反応を起こす能力においてユニークです . その他の類似の化合物には、以下が含まれます。
ボルネオール: 伝統的な医学や有機合成における前駆体として使用されます。
イソボルネオール: 香料の合成や化学反応の中間体として使用されます.
合成カンファーの汎用性と有効性は、産業用途から科学研究まで、様々な分野において貴重な化合物となっています。
類似化合物との比較
Synthetic camphor is often compared with other bicyclic monoterpenes such as borneol and isoborneol. While all these compounds share similar chemical structures, synthetic camphor is unique in its widespread industrial applications and its ability to undergo a variety of chemical reactions . Other similar compounds include:
Borneol: Used in traditional medicine and as a precursor in organic synthesis.
Isoborneol: Used in the synthesis of fragrances and as an intermediate in chemical reactions.
Synthetic camphor’s versatility and effectiveness make it a valuable compound in various fields, from industrial applications to scientific research.
特性
CAS番号 |
19748-53-9 |
|---|---|
分子式 |
C40H62N12O12S2 |
分子量 |
967.1 g/mol |
IUPAC名 |
(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C40H62N12O12S2/c1-5-20(4)33-40(64)48-24(10-11-29(42)54)37(61)50-27(14-30(43)55)38(62)51-28(36(60)46-16-32(57)47-25(12-19(2)3)35(59)45-15-31(44)56)18-66-65-17-23(41)34(58)49-26(39(63)52-33)13-21-6-8-22(53)9-7-21/h6-9,19-20,23-28,33,53H,5,10-18,41H2,1-4H3,(H2,42,54)(H2,43,55)(H2,44,56)(H,45,59)(H,46,60)(H,47,57)(H,48,64)(H,49,58)(H,50,61)(H,51,62)(H,52,63)/t20-,23-,24-,25-,26-,27-,28-,33?/m0/s1 |
InChIキー |
RFRDFBYIYZCKTO-AGDWTCHZSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
異性体SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
配列 |
CYIQNCGLG |
同義語 |
7-Gly-oxytocin Gly(7)-oxytocin, monoacetate OXG oxytocin, Gly(7)- oxytocin, glycine(7)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















